molecular formula C10H6ClNO4S B13908126 Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate

Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B13908126
M. Wt: 271.68 g/mol
InChI Key: CLMACRWTRAQDBH-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate is a chemical compound belonging to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate typically involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions. This reaction yields the desired product in high yield . Microwave-assisted synthesis has also been employed to enhance reaction efficiency and reduce reaction times .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of microwave dielectric heating and other advanced synthetic techniques can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride and various nucleophiles are used under basic conditions.

Major Products

    Reduction: The reduction of the nitro group yields the corresponding amino derivative.

    Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitrobenzo[b]thiophene-2-carboxylate
  • Methyl 6-chloro-5-aminobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate is unique due to the presence of both a nitro and a chloro group, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.68 g/mol

IUPAC Name

methyl 6-chloro-5-nitro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6ClNO4S/c1-16-10(13)9-3-5-2-7(12(14)15)6(11)4-8(5)17-9/h2-4H,1H3

InChI Key

CLMACRWTRAQDBH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2S1)Cl)[N+](=O)[O-]

Origin of Product

United States

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